molecular formula C12H10N2O2 B1312806 Carbamic acid, 4-pyridinyl-, phenyl ester CAS No. 20951-01-3

Carbamic acid, 4-pyridinyl-, phenyl ester

Cat. No. B1312806
Key on ui cas rn: 20951-01-3
M. Wt: 214.22 g/mol
InChI Key: ASYPRKQJWDKLCV-UHFFFAOYSA-N
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Patent
US06710043B1

Procedure details

To a solution of phenyl chloroformate (5.64 g) in dichloromethane (70 ml) was added a solution of 4-aminopyridine (2.84 g) and triethylamine (5.02 ml) in dichloromethane (100 ml) dropwise under cooling on an ice-water bath. After stirring for 1 hour, the solvents were removed under reduced pressure. A residue was diluted with dichloromethane (200 ml) and water (200 ml). An organic phase was separated and washed with water and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. The reaction mixture was diluted with diisopropyl ether and the precipitates were filtered. After rinse with diethyl ether, O-phenyl N-(4-pyridyl)carbamate (5.07 g) was obtained.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[NH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[N:15]1[CH:16]=[CH:17][C:12]([NH:11][C:2](=[O:3])[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
2.84 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
5.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on an ice-water bath
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
A residue was diluted with dichloromethane (200 ml) and water (200 ml)
CUSTOM
Type
CUSTOM
Details
An organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
WASH
Type
WASH
Details
After rinse with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.07 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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